1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl-
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Overview
Description
1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The compound is notable for its unique substituents: an adamantyl group at position 4, a phenyl group at position 5, and a trifluoromethyl group at position 3. These substituents confer distinct chemical and physical properties, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with α, β-unsaturated ketones, followed by oxidative aromatization to form the pyrazole ring . The reaction conditions often include the use of microwave irradiation or conventional heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under controlled conditions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at specific positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)sulfinyl-: Known for its insecticidal properties.
5-(1-phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives: Used in medicinal chemistry for their therapeutic potential.
Uniqueness: 1H-Pyrazole, 4-adamantan-1-yl-5-phenyl-3-trifluoromethyl- is unique due to its combination of an adamantyl group, a phenyl group, and a trifluoromethyl group. This combination imparts distinct chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H21F3N2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-(1-adamantyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C20H21F3N2/c21-20(22,23)18-16(17(24-25-18)15-4-2-1-3-5-15)19-9-12-6-13(10-19)8-14(7-12)11-19/h1-5,12-14H,6-11H2,(H,24,25) |
InChI Key |
ZLVIPKYPRWKXLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=C(NN=C4C5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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